molecular formula C15H14O3 B077492 2,2'-Dimethoxybenzophenone CAS No. 13102-33-5

2,2'-Dimethoxybenzophenone

Cat. No. B077492
CAS RN: 13102-33-5
M. Wt: 242.27 g/mol
InChI Key: GSNBCDKAHGNAIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into methods that could be applied to 2,2'-Dimethoxybenzophenone. A noteworthy synthesis involves the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from easily accessible precursors. This method exhibits significant stereoselectivity, favoring the formation of Z isomers, and is confirmed by X-ray diffraction analysis for determining double bond configuration (Gabriele et al., 2006).

Molecular Structure Analysis

Studies on molecular structures related to 2,2'-Dimethoxybenzophenone, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been conducted using gas-phase electron diffraction and quantum chemical calculations. These studies provide detailed insights into the conformational properties and stability of various conformers, enhancing our understanding of the molecular structure of dimethoxybenzophenones (Dorofeeva et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of dimethoxybenzophenones has been explored in various contexts, including their participation in reactions leading to novel compounds. One interesting reaction involves the formation of thiacyclopent-2-ene derivatives through interactions with tetracyanoethylene, showcasing the compound's versatility in organic synthesis (Okuma & Tsujimoto, 2001).

Physical Properties Analysis

The physical properties of dimethoxybenzophenones, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structures of similar compounds have been extensively studied, revealing the importance of intermolecular interactions and molecular conformation in determining the physical properties of these materials (Hijikata et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,2'-Dimethoxybenzophenone, including its reactivity, photostability, and potential as a precursor for further chemical modifications, are areas of active research. Studies on similar compounds highlight the role of methoxy groups in affecting the compound's reactivity and interaction with other chemical entities, thus informing the chemical properties analysis of 2,2'-Dimethoxybenzophenone (Varfolomeev et al., 2010).

Scientific Research Applications

  • Synthesis Applications :

    • The 'acetal method' enables stepwise tethering of two monomeric phenols for heterodimer synthesis, enforcing ortho regioselectivity and allowing selective intramolecular reactions to create dibenzo[1,3]dioxepines, which can then be hydrolytically removed to reveal the 2,2'-biphenol target (Masters, Bihlmeier, Klopper, & Bräse, 2013).
    • Anomalous Friedel–Crafts reactions with 2,6-dimethoxybenzoyl chloride and benzene yield various benzophenone derivatives, illustrating the chemical versatility of these compounds (Fletcher & Marlow, 1970).
  • Environmental and Toxicological Studies :

    • Studies on riboflavin-sensitized photooxidation of chlorophenols in water reveal insights into potential environmental pathways and risks of chlorinated dibenzo-p-dioxins formation (Plimmer & Klingebiel, 1971).
    • A toxicokinetic and metabolic study of 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone in rats reveals its prompt metabolism to various metabolites, highlighting the importance of understanding the biological effects of these compounds (Li, Li, Xu, & Luo, 2016).
  • Photochemical Applications :

    • Microphotochemistry involving 4,4'-dimethoxybenzophenone demonstrated superior conversion rates and yields in microflow conditions compared to batch photoreactors, indicating potential applications in photochemical processes (Shvydkiv, Nolan, & Oelgemöller, 2011).
    • The study of optical and magnetic properties of disubstituted benzophenones with lowest 3nπ* states, including 4,4'-dimethoxybenzophenone, contributes to the understanding of their phosphorescence and optically detected magnetic resonance (ODMR) spectra (Velden, Boer, & Veeman, 1981).

Safety And Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

bis(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNBCDKAHGNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927043
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethoxybenzophenone

CAS RN

1336-26-1, 13102-33-5
Record name Methanone, bis(methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
DP WIESLER - 1957 - search.proquest.com
THE PERGXY ACID OXIDATION OP ORTH0- SUBSTITUTED ARYL KETOKSS AT hes is Subm itted to th e J hcu lty of Purdue U nivers Page 1 THE PERGXY ACID OXIDATION OP …
Number of citations: 2 search.proquest.com
DI AbuSalim, ML Merfeld, TD Lash - The Journal of Organic …, 2013 - ACS Publications
A series of diformylbenzophenones were generated by sequentially reacting protected bromobenzaldehydes with n-butyllithium and ethyl N,N-dimethylcarbamate. The acetal protective …
Number of citations: 10 pubs.acs.org
U Verkerk, M Fujita, TL Dzwiniel… - Journal of the …, 2002 - ACS Publications
A topologically unique, conformationally constrained tetradentate ligand system for polymetallic coordination chemistry has been developed: tetrakis(2-hydroxyphenyl)ethene (1a) and …
Number of citations: 37 pubs.acs.org
A Ninagawa, K Cho, H Matsuda - … Chemistry and Physics, 1985 - Wiley Online Library
5,11,17,23‐Tetra‐tert‐butyl‐25,26,27,28‐tetrahydroxy‐2‐oxocalix[4]arene (4a), 5,11,17,23,29,35‐hexa‐tert‐butyl‐37,38,39,40,41,42‐hexahydroxy‐2‐oxocalix[6]arene (4b), and octa‐…
Number of citations: 28 onlinelibrary.wiley.com
R Zhu - HKU Theses Online (HKUTO), 2017 - hub.hku.hk
Photochemical reactions of selected benzophenone derivatives with two methoxy groups substituted at para, meta and ortho positions on the benzene rings and the photoinduced …
Number of citations: 0 hub.hku.hk
FG Baddar, LS El-Assal - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… with concentrated hydrochloric acid, 3 : 3-di-o-methoxyphenylprop-2-ene1-carboxylic acid (IV) which on oxidation with potassium permanganate gives 2 : 2’-dimethoxybenzophenone. …
Number of citations: 2 pubs.rsc.org
FG Baddar, LS El-Assal, VB Baghos - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… A mixture of 2 : 2'-dimethoxybenzophenone (6-1 g.), diethyl succinate (6-5 g.), and a solution of potassium tert.-butoxide (from 1.1 g. of metal) in tert.-butyl alcohol (25 ml.) was refluxed in …
Number of citations: 0 pubs.rsc.org
GAD HOLMBERG - Acta Chem. Scand, 1955 - actachemscand.org
In the reactions between carbon dioxide and the Grignard reagents prepared from o-methoxybenzyl chloride, o-bromodimethylaminobenzene, and o-bromomethylthiobenzene, both the …
Number of citations: 9 actachemscand.org
MK Chung, G Qi, JM Stryker - Organic Letters, 2006 - ACS Publications
Contrary to literature consensus, the McMurry olefination reaction can be extended to the direct synthesis of sterically encumbered tetrakis(2-substituted) tetraphenylethenes from the …
Number of citations: 26 pubs.acs.org
BL Freedlander - American Review of Tuberculosis, 1944 - atsjournals.org
Many derivatives of benzophenone were reported in a previous publication (1) in an effort to determine the relation between chemical structure and bac teriostatic action in vitro. The …
Number of citations: 11 www.atsjournals.org

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